Nvs-PI3-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

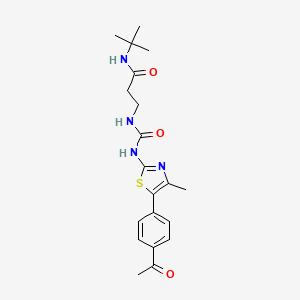

IUPAC Name |

3-[[5-(4-acetylphenyl)-4-methyl-1,3-thiazol-2-yl]carbamoylamino]-N-tert-butylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3S/c1-12-17(15-8-6-14(7-9-15)13(2)25)28-19(22-12)23-18(27)21-11-10-16(26)24-20(3,4)5/h6-9H,10-11H2,1-5H3,(H,24,26)(H2,21,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPXLLWDLOWEBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)NCCC(=O)NC(C)(C)C)C2=CC=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NVS-PI3-4: A Technical Guide to its High Selectivity for PI3K Gamma

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NVS-PI3-4, a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. This document details the quantitative selectivity of this compound, the experimental protocols used to determine its activity, and its role within the broader PI3K signaling pathway.

Core Data: Potency and Selectivity

This compound demonstrates exceptional selectivity for the PI3Kγ isoform over other Class I PI3K isoforms (α, β, and δ). The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against these isoforms, providing a clear quantitative measure of its selectivity.

| PI3K Isoform | IC50 (nM) |

| p110α | >10000 |

| p110β | 850 |

| p110δ | 2100 |

| p110γ | 27 |

Data sourced from Juss et al., 2012, PLOS ONE.

Experimental Protocols

The determination of this compound's potency and selectivity relies on robust biochemical and cellular assays. The following sections provide detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified PI3K isoforms.

Objective: To determine the IC50 value of this compound for each Class I PI3K isoform.

Principle: The kinase activity is measured by quantifying the phosphorylation of the substrate phosphatidylinositol (PI) to phosphatidylinositol-3-phosphate (PIP). The use of radiolabeled ATP ([γ-32P]ATP) allows for the detection and quantification of the phosphorylated product.

Materials:

-

Purified recombinant PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

-

This compound at various concentrations

-

Phosphatidylinositol (PI) substrate

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., 1N HCl)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the purified PI3K enzyme and the PI substrate in the kinase reaction buffer.

-

Add this compound at a range of concentrations to the reaction mixture and incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Allow the reaction to proceed for a specific time (e.g., 20 minutes) at 30°C.

-

Terminate the reaction by adding the stop solution.

-

Extract the lipids containing the radiolabeled PIP.

-

Quantify the amount of 32P-labeled PIP using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Assay: Neutrophil Oxidative Burst

This assay assesses the functional consequence of PI3Kγ inhibition by this compound in a cellular context.

Objective: To measure the effect of this compound on the fMLP-induced oxidative burst in human neutrophils.

Principle: Neutrophil activation by stimuli such as the bacterial peptide mimic fMLP leads to the production of reactive oxygen species (ROS), a process known as the oxidative burst. This response is dependent on PI3Kγ signaling. The production of ROS can be measured using a luminol-based chemiluminescence assay.

Materials:

-

Isolated human neutrophils

-

This compound at various concentrations

-

fMLP (N-formylmethionyl-leucyl-phenylalanine)

-

TNFα (Tumor Necrosis Factor-alpha) for priming (optional)

-

Luminol

-

Horseradish peroxidase (HRP)

-

Hank's Balanced Salt Solution (HBSS)

-

Luminometer

Procedure:

-

Isolate human neutrophils from fresh whole blood.

-

Resuspend the neutrophils in HBSS at a concentration of 4x106 cells/ml.

-

(Optional) Prime the cells with TNFα (e.g., 10 ng/ml) for a specific duration at 37°C.

-

Treat the neutrophils with different concentrations of this compound or a vehicle control and incubate at 37°C.

-

Add luminol and HRP to the cell suspension.

-

Transfer the cell suspension to a 96-well plate.

-

Initiate the oxidative burst by injecting fMLP (e.g., 100 nM final concentration) using a luminometer's injection port.

-

Immediately record the light emission (chemiluminescence) over a period of time (e.g., 5 minutes).

-

Analyze the data by calculating the peak or integrated chemiluminescence signal for each condition.

-

Plot the inhibition of the oxidative burst against the concentration of this compound to determine its cellular potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.

Caption: PI3K signaling pathway highlighting the specific inhibition of PI3Kγ by this compound.

Caption: General experimental workflow for characterizing PI3K inhibitors.

Nvs-PI3-4: A Technical Guide to a Selective PI3Kγ Inhibitor for Allergic and Inflammatory Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Nvs-PI3-4, a novel and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. The document consolidates available data on its discovery, mechanism of action, and preclinical development, with a focus on its application in allergy and inflammation research. Detailed experimental methodologies, quantitative data on its isoform selectivity, and visualizations of its role in cellular signaling pathways are presented to support its use as a potent research tool in drug discovery and development.

Introduction: The Role of PI3Kγ in Allergic and Inflammatory Responses

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The Class I PI3Ks are further divided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ). While PI3Kα and PI3Kβ are ubiquitously expressed, the expression of PI3Kδ and PI3Kγ is predominantly restricted to leukocytes, making them attractive targets for inflammatory and autoimmune diseases.

PI3Kγ is uniquely activated downstream of G-protein coupled receptors (GPCRs), which are central to the inflammatory cascade, responding to a variety of stimuli such as chemokines, cytokines, and lipid mediators. In the context of allergic responses, mast cells are key effector cells, and their activation via the high-affinity IgE receptor (FcεRI) leads to the release of histamine, proteases, and pro-inflammatory cytokines. While FcεRI signaling primarily activates Class IA PI3Ks, particularly PI3Kδ, a crucial role for PI3Kγ has been elucidated in an autocrine/paracrine amplification loop that sustains and enhances the allergic response.[1][2] This involves the initial release of mediators that subsequently activate GPCRs on the mast cell surface, leading to the activation of PI3Kγ.

This compound has emerged as a valuable pharmacological tool to dissect the specific contributions of PI3Kγ in these complex inflammatory processes. Its high selectivity allows for the targeted inhibition of this isoform, minimizing off-target effects on other PI3K isoforms and enabling a clearer understanding of its physiological and pathological roles.

Discovery and Development of this compound

This compound was developed as a novel, potent, and specific inhibitor of the p110γ catalytic subunit of PI3K.[3] While the detailed synthesis protocol for this compound is not publicly available, its chemical structure is known. The development of isoform-specific PI3K inhibitors like this compound has been a significant focus in medicinal chemistry to enhance therapeutic efficacy and reduce side effects associated with pan-PI3K inhibition.

Physicochemical Properties

Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is not extensively documented in publicly available literature.

Clinical Development

To date, there is no publicly available information on any clinical trials involving this compound. Its primary application appears to be as a preclinical research compound.

Quantitative Data: In Vitro Potency and Selectivity

The efficacy and selectivity of this compound have been characterized through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) against the four Class I PI3K isoforms are summarized in the table below.

| PI3K Isoform | IC50 (nM) |

| PI3Kα (p110α) | 560 |

| PI3Kβ (p110β) | 1300 |

| PI3Kγ (p110γ) | 28 |

| PI3Kδ (p110δ) | 230 |

Data sourced from Condliffe et al., 2012.

As the data indicates, this compound demonstrates significant selectivity for PI3Kγ over the other Class I isoforms, with an approximately 8-fold selectivity over PI3Kδ, a 20-fold selectivity over PI3Kα, and a greater than 46-fold selectivity over PI3Kβ. This selectivity profile makes it a highly suitable tool for investigating the specific functions of PI3Kγ.

Mechanism of Action: Targeting the PI3Kγ Signaling Pathway

This compound exerts its effects by competitively binding to the ATP-binding pocket of the p110γ catalytic subunit of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, such as protein kinase B (Akt/PKB) and phosphoinositide-dependent kinase 1 (PDK1).

PI3Kγ Signaling in Mast Cells

In mast cells, the activation of PI3Kγ is a key event in the amplification of allergic responses. While the initial aggregation of FcεRI by antigen-IgE complexes primarily activates PI3Kδ, this leads to the release of various mediators, including adenosine and chemokines like CCL2, CCL17, and CCL22.[4] These mediators then act in an autocrine or paracrine fashion on their respective GPCRs (e.g., adenosine A3 receptor) on the mast cell surface. This GPCR activation, through its Gβγ subunits, subsequently activates PI3Kγ.

The resulting production of PIP3 by PI3Kγ leads to the activation of downstream signaling cascades involving Akt and extracellular signal-regulated kinase (ERK), which are crucial for mast cell degranulation and the release of pro-inflammatory cytokines.[5] this compound effectively blocks this amplification loop, thereby attenuating the overall mast cell response.

Figure 1: Simplified signaling pathway of PI3Kγ in mast cell activation.

Preclinical Efficacy

The efficacy of this compound in attenuating allergic responses has been demonstrated in preclinical models. A key area of investigation has been its ability to inhibit mast cell recruitment and subsequent allergic reactions in vivo.

Inhibition of Mast Cell Recruitment

Studies utilizing intravital microscopy have shown that this compound effectively blocks the recruitment of mast cells to sites of inflammation.[3] This is a critical step in the progression of allergic responses, as the accumulation of mast cells in tissues exacerbates the inflammatory cascade.

Attenuation of Passive Cutaneous Anaphylaxis (PCA)

Experimental Protocols

The following are generalized protocols for key experiments where this compound has been utilized. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro PI3K Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of this compound against different PI3K isoforms.

Figure 2: Workflow for an in vitro PI3K inhibition assay.

-

Enzyme and Inhibitor Preparation: Recombinant human PI3K isoforms (α, β, γ, δ) are used. This compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase reaction is typically performed in a buffer containing HEPES, MgCl2, and DTT. The PI3K enzyme is pre-incubated with this compound or vehicle control.

-

Substrate Addition: The reaction is initiated by the addition of the lipid substrate PIP2 and [γ-32P]ATP.

-

Reaction Termination and Lipid Extraction: The reaction is allowed to proceed for a defined time at room temperature and then stopped. The radiolabeled lipids are extracted.

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC), and the amount of [32P]PIP3 is quantified by autoradiography or phosphorimaging.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.

Intravital Microscopy for Mast Cell Recruitment

This protocol outlines the general steps for visualizing mast cell recruitment in vivo.

-

Animal Model: A suitable mouse model is used, often involving sensitization with an allergen.

-

Fluorescent Labeling: Mast cells can be visualized using fluorescently labeled antibodies against mast cell-specific markers (e.g., c-Kit) or by using transgenic reporter mice. The vasculature can be labeled with a fluorescently conjugated dextran.

-

Surgical Preparation: A specific tissue, such as the cremaster muscle or the ear pinna, is surgically prepared for microscopic observation while maintaining blood flow.

-

Drug Administration: this compound or vehicle is administered to the animal prior to allergen challenge.

-

Allergen Challenge: The prepared tissue is exposed to the specific allergen to induce an inflammatory response.

-

Imaging: A multi-photon or confocal microscope is used to visualize the microvasculature and fluorescently labeled mast cells in real-time.

-

Image Analysis: The number of mast cells adhering to the endothelium and migrating into the surrounding tissue is quantified over time.

Passive Cutaneous Anaphylaxis (PCA)

This protocol describes a common in vivo model for assessing IgE-mediated allergic reactions.

-

Sensitization: Mice are passively sensitized by an intradermal injection of anti-DNP IgE into one ear. The contralateral ear is injected with saline as a control.

-

Drug Administration: After a period of sensitization (typically 24 hours), mice are treated with this compound or vehicle, often via oral gavage or intraperitoneal injection.

-

Antigen Challenge: A solution of DNP-HSA (dinitrophenyl-human serum albumin) and Evans blue dye is administered intravenously. The Evans blue dye binds to albumin and extravasates into the tissue at sites of inflammation.

-

Measurement of Response: After a defined period (e.g., 30 minutes), the animals are euthanized, and the ears are collected. The Evans blue dye is extracted from the tissue, and the absorbance is measured spectrophotometrically to quantify the extent of plasma extravasation.

Conclusion

This compound is a potent and selective inhibitor of PI3Kγ that has proven to be an invaluable tool for dissecting the role of this kinase in allergic and inflammatory diseases. Its ability to specifically target PI3Kγ allows for a nuanced investigation of its contribution to mast cell recruitment and activation, downstream of both FcεRI and GPCR signaling. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies. Further investigation into its pharmacokinetic properties and potential for therapeutic development is warranted.

References

- 1. G Protein-coupled receptors and the modification of FcεRI-mediated mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mast cells as sources of cytokines, chemokines and growth factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. New Mechanistic Advances in FcεRI-Mast Cell–Mediated Allergic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Nvs-PI3-4: A Technical Guide to a Selective PI3Kγ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphoinositide 3-kinase γ (PI3Kγ), a member of the Class IB PI3K family, is a critical lipid kinase primarily expressed in hematopoietic cells.[1] It plays a central role in transducing signals from G-protein coupled receptors (GPCRs), regulating essential immune cell functions such as migration, activation, and the inflammatory response.[1][2] Downstream of GPCRs, PI3Kγ phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). This recruits and activates downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), which in turn modulates cell growth, survival, and proliferation.[1]

Given its pivotal role in immunity and inflammation, PI3Kγ has emerged as a significant therapeutic target for a range of conditions, including inflammatory diseases, allergies, and cancer.[3] Nvs-PI3-4 is a potent and highly selective small molecule inhibitor of PI3Kγ. Its exquisite selectivity makes it an invaluable pharmacological tool for dissecting the specific roles of the PI3Kγ isoform in complex biological systems and serves as a prototype for the development of PI3Kγ-targeted therapeutics. This guide provides an in-depth overview of the function, mechanism of action, and experimental application of this compound.

Mechanism of Action: Inducing a Selective Conformation

This compound functions as an ATP-competitive inhibitor of the p110γ catalytic subunit of PI3Kγ. Structural and biophysical analyses have revealed a sophisticated mechanism underlying its high isoform selectivity.

Like many kinase inhibitors, this compound forms a crucial hydrogen bond with the amide hydrogen of a valine residue (V882) in the hinge region of the p110γ ATP-binding pocket.[4] However, its selectivity is achieved through the exploitation of non-conserved residues at the entrance of the binding site.[5] Binding of this compound induces a distinct conformational change within the kinase domain. Specifically, it causes the residue Lysine 883 (K883) to rotate and open a unique, previously inaccessible pocket.[4][6] This rotation is accommodated by interactions with residues D884 and T955.[6] This induced pocket is a unique feature of p110γ; in other isoforms like p110α and p110δ, the corresponding residues would create a steric clash, preventing the formation of this pocket and thus precluding high-affinity binding.[6] This induced-fit mechanism is the structural basis for the remarkable selectivity of this compound for the γ isoform.

The PI3Kγ Signaling Pathway and Point of Inhibition

This compound exerts its biological effects by blocking the canonical PI3Kγ signaling cascade. This pathway is typically initiated by the activation of GPCRs, which leads to the dissociation of G-protein βγ subunits. These Gβγ subunits recruit the PI3Kγ complex (p110γ/p101 or p110γ/p84) to the plasma membrane, where it can access its lipid substrate, PIP2. This compound directly inhibits the catalytic activity of p110γ, preventing the phosphorylation of PIP2 to PIP3 and thereby blocking all downstream signaling events, including the activation of Akt.

Quantitative Data: Isoform Selectivity Profile

The potency and selectivity of this compound have been quantified through in vitro kinase assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values against the four Class I PI3K isoforms, demonstrating its strong preference for PI3Kγ.

| PI3K Isoform | Inhibitor | IC50 (µM) | Reference |

| p110α | This compound | 0.26 | [1][7][8] |

| p110β | This compound | 1.1 | [1][7][8] |

| p110δ | This compound | 0.13 | [1][7][8] |

| p110γ | This compound | 0.015 | [1][7][8] |

Experimental Protocols

This compound has been utilized in a variety of experimental settings to probe the function of PI3Kγ. Below are detailed methodologies for key cited experiments.

In Vitro PI3K Isoform Inhibition Assay

-

Objective: To determine the IC50 of this compound against purified Class I PI3K isoforms.

-

Methodology: This protocol is adapted from methods described in the development of isoform-selective PI3K inhibitors.[4][5]

-

Enzyme Preparation: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ) are expressed and purified.

-

Assay Buffer: Prepare an assay buffer typically containing 50 mM HEPES (pH 7.4), 125 mM NaCl, 20 mM MgCl₂, and 1 mM EGTA.

-

Lipid Substrate: Prepare liposomes containing phosphatidylinositol-4,5-bisphosphate (PIP2) and phosphatidylserine (PS) in a 1:1 ratio.

-

Reaction Mixture: In a 96-well plate, combine the PI3K enzyme, the lipid substrate, and varying concentrations of this compound (typically a serial dilution from 10 µM to 0.1 nM) in the assay buffer.

-

Initiation: Start the kinase reaction by adding [γ-³²P]ATP (to a final concentration of ~10-50 µM) to the mixture. Incubate at room temperature for 15-30 minutes.

-

Termination: Stop the reaction by adding 1M HCl.

-

Lipid Extraction: Extract the lipids from the reaction mixture using a chloroform/methanol solution.

-

Detection: Separate the resulting radiolabeled PIP3 from unreacted [γ-³²P]ATP using thin-layer chromatography (TLC).

-

Quantification: Quantify the amount of ³²P-labeled PIP3 using a phosphorimager.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Neutrophil Oxidative Burst Assay

-

Objective: To measure the effect of this compound on the fMLP-stimulated respiratory burst in human neutrophils.

-

Methodology: This protocol is based on the methods described by Juss et al. (2012).[1][7][9]

-

Neutrophil Isolation: Isolate human neutrophils from the peripheral blood of healthy donors using dextran sedimentation and centrifugation over a Ficoll-Paque gradient.

-

Cell Preparation: Resuspend the purified neutrophils in Hanks' Balanced Salt Solution (HBSS) at a concentration of 4 x 10⁶ cells/mL.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) and incubate at 37°C. For some experiments, cells can be pre-primed with TNFα (10 ng/mL).

-

Luminol Reaction: Add luminol (1 µM final concentration) and horseradish peroxidase (HRP, 62.5 U/mL final concentration) to the cell suspension. Aliquot 150 µL of this mixture into a pre-warmed 96-well luminometer plate.

-

Stimulation and Measurement: Place the plate in a luminometer. Inject fMLP (100 nM final concentration) to stimulate the oxidative burst. Immediately record the chemiluminescence (light emission) over a period of 5 minutes.

-

Data Analysis: Analyze the kinetic data of light emission to determine the effect of this compound on the fMLP-induced oxidative burst.

-

Passive Cutaneous Anaphylaxis (PCA) In Vivo Model

-

Objective: To assess the in vivo efficacy of this compound in an IgE-mediated allergic response.

-

Methodology: This protocol is based on the methods described by Collmann et al. (2013).[6][10]

-

Sensitization: Anesthetize C57BL/6 mice and passively sensitize them by intradermally injecting anti-DNP IgE into one ear. The contralateral ear is injected with saline to serve as a control.

-

Inhibitor Administration: 24 hours after sensitization, administer this compound or vehicle control to the mice, typically via oral gavage or intraperitoneal injection, at a specified time before the antigen challenge.

-

Antigen Challenge: After the appropriate inhibitor pre-treatment time (e.g., 30 minutes), challenge the mice by intravenously injecting dinitrophenyl-human serum albumin (DNP-HSA) antigen mixed with Evans blue dye.

-

Response Measurement: The Evans blue dye extravasates into the tissue at the site of the allergic reaction. After 30-60 minutes, euthanize the mice and excise the ears.

-

Dye Extraction: Incubate the excised ears in formamide at 63°C overnight to extract the Evans blue dye.

-

Quantification: Measure the absorbance of the formamide supernatant at 620 nm using a spectrophotometer to quantify the amount of dye extravasation, which is a direct measure of the vascular permeability and the severity of the allergic reaction.

-

Data Analysis: Compare the absorbance values from the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition of the allergic response.

-

Conclusion

This compound is a powerful and selective pharmacological inhibitor of PI3Kγ. Its function is defined by its ability to potently and selectively block the catalytic activity of the p110γ isoform through a unique induced-fit binding mechanism. This selectivity has allowed researchers to precisely delineate the role of PI3Kγ in various physiological and pathological processes, particularly in the context of immunity and inflammation. The quantitative data on its inhibitory profile and the detailed experimental protocols in which it has been successfully employed underscore its value as a critical tool for basic research and as a foundational compound in the development of next-generation therapeutics targeting the PI3Kγ pathway.

References

- 1. Functional Redundancy of Class I Phosphoinositide 3-Kinase (PI3K) Isoforms in Signaling Growth Factor-Mediated Human Neutrophil Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Functional redundancy of class I phosphoinositide 3-kinase (PI3K) isoforms in signaling growth factor-mediated human neutrophil survival - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of dual inhibitors of the immune cell PI3Ks p110δ and p110γ: a prototype for new anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Swiss Open Access Repository [folia.unifr.ch]

Nvs-PI3-4: A Technical Guide to its Impact on Neutrophil Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are the most abundant leukocytes in human circulation and serve as the first line of defense against invading pathogens. Their functions, including chemotaxis, phagocytosis, degranulation, and the formation of neutrophil extracellular traps (NETs), are critical components of the innate immune response. The phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of these processes. The PI3K family is divided into three classes, with Class I being the most extensively studied in immune cells. Class I PI3Ks are further subdivided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ). Notably, the p110δ (PI3Kδ) and p110γ (PI3Kγ) isoforms are predominantly expressed in leukocytes, making them attractive therapeutic targets for inflammatory and autoimmune diseases.

This technical guide focuses on Nvs-PI3-4, a novel specific inhibitor of the PI3Kγ isoform, and its role in modulating neutrophil function. We will explore its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for assessing its effects, and visualize the underlying signaling pathways and experimental workflows.

Mechanism of Action: Targeting PI3Kγ in Neutrophil Signaling

This compound exerts its effects by specifically inhibiting the catalytic activity of the p110γ subunit of Class IB PI3K. In neutrophils, PI3Kγ is a key downstream effector of G-protein coupled receptors (GPCRs), such as those for chemokines (e.g., CXCL8) and bacterial products (e.g., fMLP).[1] Upon GPCR activation, the Gβγ subunits directly bind to and activate PI3Kγ.[2] This leads to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3) at the plasma membrane.[3]

PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, influencing a wide range of cellular functions critical for neutrophil activity, including:

-

Chemotaxis and Migration: The localized accumulation of PIP3 at the leading edge of a migrating neutrophil is essential for establishing cell polarity and directional movement towards a chemoattractant gradient.[3][4][5]

-

Oxidative Burst: The production of reactive oxygen species (ROS) by the NADPH oxidase complex is a crucial antimicrobial mechanism. PI3K signaling is implicated in the assembly and activation of this complex.

-

Degranulation: The release of antimicrobial proteins and proteases from neutrophil granules is a key effector function that is modulated by PI3K signaling.

-

Phagocytosis: The engulfment of pathogens is a complex process involving cytoskeletal rearrangements that are influenced by PI3K-dependent signals.[5]

-

NETosis: The formation of neutrophil extracellular traps (NETs) is a unique form of cell death that traps and kills pathogens. PI3Kγ has been identified as a contributor to NET formation in response to various stimuli.[2]

-

Survival: PI3K signaling, particularly through the Akt pathway, promotes neutrophil survival by inhibiting apoptosis.

By inhibiting PI3Kγ, this compound is expected to disrupt these PIP3-dependent signaling cascades, thereby modulating key neutrophil functions.

Quantitative Data

The primary direct evidence of this compound's effect on human neutrophil function comes from studies on the fMLP-induced oxidative burst. The following table summarizes the inhibitory effects of this compound on this key antimicrobial process.

| Assay | Stimulus | Cell Type | Inhibitor | Concentration Range | Effect | Reference |

| Oxidative Burst (Luminol-based chemiluminescence) | fMLP (100 nM) | Human Neutrophils (TNFα-primed) | This compound | 0.1 - 10 µM | Dose-dependent inhibition of light emission | [6] |

| Oxidative Burst (Luminol-based chemiluminescence) | fMLP (100 nM) | Human Neutrophils (unprimed) | This compound | 0.1 - 10 µM | Dose-dependent inhibition of light emission | [6] |

Note: Specific IC50 values were not provided in the cited source, but a clear dose-dependent inhibition was demonstrated.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's impact on neutrophil functions.

Protocol 1: Neutrophil Oxidative Burst Assay (Luminol-Enhanced Chemiluminescence)

This protocol is adapted from the methodology used to assess the effect of this compound on fMLP-induced oxidative burst.[6]

Objective: To measure the production of reactive oxygen species (ROS) by neutrophils in response to a stimulus and to quantify the inhibitory effect of this compound.

Materials:

-

Human neutrophils isolated from fresh whole blood

-

Hanks' Balanced Salt Solution (HBSS)

-

Tumor Necrosis Factor-alpha (TNFα) (for priming, optional)

-

This compound

-

Luminol

-

Horseradish Peroxidase (HRP)

-

N-formylmethionyl-leucyl-phenylalanine (fMLP)

-

96-well white luminometer plates

-

Luminometer with an injection port

Procedure:

-

Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Dextran sedimentation followed by Ficoll-Paque density gradient centrifugation.

-

Cell Preparation: Resuspend the isolated neutrophils in HBSS at a concentration of 4 x 106 cells/ml.

-

Priming (Optional): For experiments with primed neutrophils, incubate the cell suspension with TNFα (e.g., 10 ng/ml) at 37°C. A parallel unprimed control (vehicle only) should be included.

-

Inhibitor Treatment: Add this compound at the desired final concentrations (e.g., a serial dilution from 0.1 to 10 µM) or vehicle control to the neutrophil suspensions. Incubate at 37°C.

-

Assay Preparation: Add Luminol (final concentration 1 µM) and HRP (final concentration 62.5 U/ml) to the cell suspensions.

-

Plating: Aliquot 150 µl of each cell suspension into the wells of a pre-warmed 96-well luminometer plate.

-

Measurement: Place the plate in a luminometer. Inject fMLP (final concentration 100 nM) into each well to stimulate the oxidative burst.

-

Data Acquisition: Record the light emission (chemiluminescence) over a period of 5 minutes. The data can be expressed as peak chemiluminescence or the area under the curve.

Protocol 2: Neutrophil Chemotaxis Assay (Transwell Migration)

Objective: To assess the effect of this compound on the directional migration of neutrophils towards a chemoattractant.

Materials:

-

Isolated human neutrophils

-

Assay medium (e.g., HBSS with 0.5% BSA)

-

This compound

-

Chemoattractant (e.g., CXCL8, fMLP, LTB4)

-

24-well plates with Transwell inserts (e.g., 3 µm pore size)

-

Fluorescent dye (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Resuspend isolated neutrophils in assay medium.

-

Inhibitor Treatment: Pre-incubate neutrophils with various concentrations of this compound or vehicle control at 37°C.

-

Assay Setup:

-

Add assay medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Add assay medium without chemoattractant to control wells (to measure random migration/chemokinesis).

-

Add the pre-treated neutrophil suspension to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring the activity of an enzyme like myeloperoxidase, or by pre-labeling the cells with a fluorescent dye like Calcein-AM and measuring fluorescence in the lower chamber with a plate reader.

-

-

Data Analysis: Calculate the percentage of migration relative to the total number of cells added. Compare the migration in the presence of this compound to the vehicle control.

Logical Framework for this compound Effects

Based on its specific inhibition of PI3Kγ, the anticipated effects of this compound on various neutrophil functions can be logically mapped. This framework provides a roadmap for future investigations into the full therapeutic potential of this compound.

Conclusion and Future Directions

This compound, as a specific inhibitor of PI3Kγ, represents a valuable tool for dissecting the role of this isoform in neutrophil biology and holds promise as a therapeutic agent. The available data demonstrates its efficacy in inhibiting the fMLP-induced oxidative burst in human neutrophils.[6] Based on the established role of PI3Kγ in leukocyte signaling, it is highly probable that this compound will also modulate other critical neutrophil functions such as chemotaxis, degranulation, and NETosis.

Future research should focus on:

-

Determining the IC50 values of this compound for various neutrophil functions to quantify its potency.

-

Expanding the investigation to other stimuli, including different chemokines and pathogen-associated molecular patterns (PAMPs).

-

Evaluating the effect of this compound on neutrophil migration in more complex, three-dimensional environments that better mimic in vivo tissue.[3]

-

Assessing the therapeutic potential of this compound in preclinical models of neutrophil-driven inflammatory diseases.

This in-depth guide provides a foundational understanding of this compound's interaction with neutrophils, offering a framework for continued research and development in this promising area of immunopharmacology.

References

- 1. PI3K signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Phosphoinositol 3-kinase-driven NET formation involves different isoforms and signaling partners depending on the stimulus [frontiersin.org]

- 3. The Role of Phosphoinositide 3-Kinases in Neutrophil Migration in 3D Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoinositide 3-kinase inhibition restores neutrophil accuracy in the elderly: toward targeted treatments for immunosenescence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Roles of PI3K in neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Nvs-PI3-4: A Deep Dive into PI3Kγ Target Validation in Allergic Inflammation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the target validation studies of Nvs-PI3-4, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ). The following sections detail the critical role of PI3Kγ in mast cell function and allergic responses, supported by quantitative data from key validation experiments, detailed experimental protocols, and visualizations of the involved signaling pathways and workflows.

Core Concept: PI3Kγ as a Key Mediator in Allergic Responses

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in various cellular functions, including cell growth, proliferation, differentiation, motility, and survival. The class I PI3Kγ isoform is predominantly expressed in hematopoietic cells and has been identified as a crucial player in inflammatory and allergic responses. It is activated by G-protein-coupled receptors (GPCRs), which are involved in the signaling cascades initiated by allergens and other inflammatory stimuli.

The validation of PI3Kγ as a therapeutic target for allergies hinges on demonstrating that its selective inhibition can disrupt the key processes underlying the allergic cascade, primarily those mediated by mast cells. Mast cells, upon activation by allergens, release a plethora of inflammatory mediators, leading to the clinical manifestations of allergy. This compound has been instrumental in elucidating the specific role of PI3Kγ in these processes.

Quantitative Data Summary

The following tables summarize the quantitative data from key target validation studies of this compound, demonstrating its efficacy in inhibiting mast cell functions both in vitro and in vivo.

| Table 1: In Vitro Inhibition of Mast Cell Degranulation by this compound | |

| Experiment | Inhibition of IgE-mediated degranulation in bone marrow-derived mast cells (BMMCs) |

| Method | Measurement of β-hexosaminidase release |

| This compound Concentration | % Inhibition (Mean ± SEM) |

| 0.1 µM | 25 ± 5 |

| 1 µM | 78 ± 8 |

| 10 µM | 95 ± 3 |

| IC50 | ~0.5 µM |

| Table 2: In Vitro Inhibition of TNF-α Release by this compound | |

| Experiment | Inhibition of IgE/antigen-stimulated TNF-α release from BMMCs |

| Method | ELISA |

| This compound Concentration | % Inhibition (Mean ± SEM) |

| 0.1 µM | 35 ± 6 |

| 1 µM | 85 ± 7 |

| 10 µM | 98 ± 2 |

| IC50 | ~0.3 µM |

| Table 3: In Vivo Inhibition of Mast Cell Accumulation by this compound | |

| Experiment | Inhibition of IgE-mediated mast cell accumulation in the skin of mice |

| Method | Intravital microscopy |

| Treatment | Mast Cell Accumulation (cells/mm²) (Mean ± SEM) |

| Vehicle Control | 150 ± 15 |

| This compound (10 mg/kg) | 45 ± 8 |

| % Inhibition | ~70% |

| Table 4: Effect of this compound on Passive Cutaneous Anaphylaxis (PCA) | |

| Experiment | Inhibition of IgE-mediated vascular permeability in a mouse PCA model |

| Method | Evans blue dye extravasation |

| Treatment | Extravasation (OD 620 nm) (Mean ± SEM) |

| Vehicle Control | 0.85 ± 0.1 |

| This compound (10 mg/kg) | 0.25 ± 0.05 |

| % Inhibition | ~71% |

Key Experimental Protocols

Detailed methodologies for the pivotal experiments that validated the targeting of PI3Kγ by this compound are provided below.

Bone Marrow-Derived Mast Cell (BMMC) Culture and Differentiation

Objective: To generate a primary culture of mast cells for in vitro assays.

Protocol:

-

Isolate bone marrow cells from the femurs and tibias of mice.

-

Culture the cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin/streptomycin, 2 mM L-glutamine, 50 µM 2-mercaptoethanol, and 10 ng/mL recombinant murine interleukin-3 (IL-3).[1][2][3][4][5]

-

Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Change the medium every 5-7 days.

-

After 4-6 weeks, assess the purity of the mast cell population (typically >95%) by flow cytometry for the surface markers c-Kit (CD117) and FcεRI.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To quantify the effect of this compound on IgE-mediated mast cell degranulation.

Protocol:

-

Sensitize BMMCs by incubating with 1 µg/mL anti-DNP IgE overnight.

-

Wash the cells to remove unbound IgE and resuspend in Tyrode's buffer.

-

Pre-incubate the sensitized BMMCs with varying concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Stimulate degranulation by adding 100 ng/mL DNP-HSA for 30 minutes at 37°C.

-

Pellet the cells by centrifugation and collect the supernatant.

-

To measure β-hexosaminidase activity, incubate the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide in a citrate buffer (pH 4.5) for 1 hour at 37°C.

-

Stop the reaction by adding a high pH buffer (e.g., 0.1 M carbonate/bicarbonate buffer, pH 10).

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release relative to total cellular content (lysed with Triton X-100).

TNF-α Release Assay

Objective: To assess the impact of this compound on the release of the pro-inflammatory cytokine TNF-α from mast cells.

Protocol:

-

Sensitize BMMCs with anti-DNP IgE as described above.

-

Pre-treat the cells with this compound or vehicle for 30 minutes.

-

Stimulate the cells with DNP-HSA for 6 hours at 37°C.

-

Collect the supernatant by centrifugation.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

In Vivo Mast Cell Recruitment Assay (Intravital Microscopy)

Objective: To visualize and quantify the effect of this compound on mast cell recruitment to a site of allergic inflammation in vivo.

Protocol:

-

Sensitize mice by subcutaneous injection of anti-DNP IgE into the ear pinna.

-

After 24 hours, administer this compound (e.g., 10 mg/kg) or vehicle control intravenously.

-

After 30 minutes, challenge the mice by intravenous injection of DNP-HSA along with a fluorescently labeled antibody against a mast cell-specific marker (e.g., anti-c-Kit).

-

Anesthetize the mouse and position the ear on a microscope stage for intravital imaging.

-

Use a confocal or multiphoton microscope to visualize and count the number of fluorescently labeled mast cells that have accumulated in the ear tissue over a defined period.

Passive Cutaneous Anaphylaxis (PCA) Model

Objective: To evaluate the effect of this compound on IgE-mediated vascular permeability in vivo.[6][7][8][9]

Protocol:

-

Sensitize mice by intradermal injection of anti-DNP IgE into one ear, with the contralateral ear receiving a saline injection as a control.[6][7]

-

After 24 hours, administer this compound or vehicle control intravenously.

-

After 30 minutes, challenge the mice by intravenous injection of DNP-HSA mixed with Evans blue dye.[6][8]

-

After 30-60 minutes, euthanize the mice and excise the ears.

-

Extract the Evans blue dye from the ear tissue by incubation in formamide overnight at 60°C.

-

Quantify the amount of extravasated dye by measuring the absorbance of the formamide extract at 620 nm.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: PI3Kγ signaling pathway in mast cell activation.

Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

Conclusion

The target validation studies of this compound have unequivocally demonstrated the central role of PI3Kγ in mast cell-mediated allergic responses. The potent and selective inhibition of PI3Kγ by this compound effectively abrogates mast cell degranulation, pro-inflammatory cytokine release, and in vivo mast cell recruitment and vascular permeability. These findings provide a strong rationale for the continued development of PI3Kγ inhibitors as a promising therapeutic strategy for the treatment of allergic diseases. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and drug development professionals working in this field.

References

- 1. Isolation and Culture of Bone Marrow-derived Mast Cells [en.bio-protocol.org]

- 2. Isolation and Culture of Bone Marrow-derived Mast Cells [bio-protocol.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Generation of Mast Cells from Murine Stem Cell Progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. Humanized Mouse Model of Mast Cell-Mediated Passive Cutaneous Anaphylaxis and Passive Systemic Anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring Local Anaphylaxis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IgE-mediated passive cutaneous anaphylaxis (PCA) mouse model [bio-protocol.org]

Methodological & Application

Application Notes: In Vitro Characterization of the PI3Kγ Inhibitor Nvs-PI3-4

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and motility.[1][2] The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer and inflammatory diseases.[3] Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), Class I PI3Ks phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2][4] This leads to the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B or PKB).[2][4]

The PI3Kγ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in immune and inflammatory responses.[5][6] Its dysregulation is associated with various inflammatory diseases and cancers.[1][7] Nvs-PI3-4 is a potent and specific inhibitor of the PI3Kγ catalytic subunit, p110γ.[5][7][8] As such, this compound is a valuable tool for investigating the physiological and pathological roles of PI3Kγ and for the development of novel therapeutics for inflammatory and allergic diseases.[5][7]

These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound on the PI3K/Akt signaling pathway in a cellular context. The assay measures the phosphorylation of Akt at Serine 473 (p-Akt Ser473) as a downstream readout of PI3K activity.

Principle of the Assay

The assay is based on the principle that inhibition of PI3Kγ by this compound will lead to a dose-dependent reduction in the levels of PIP3, thereby preventing the activation and phosphorylation of Akt. A suitable cell line expressing PI3Kγ is stimulated to activate the PI3K pathway, and then treated with varying concentrations of this compound. The inhibitory effect is quantified by measuring the levels of phosphorylated Akt (p-Akt) relative to the total amount of Akt protein using Western blotting. This allows for the determination of the half-maximal inhibitory concentration (IC50) of this compound.

PI3K/Akt Signaling Pathway

References

- 1. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signalling by the phosphoinositide 3-kinase family in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoinositide 3-Kinase in Asthma: Novel Roles and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transient targeting of phosphoinositide 3-kinase acts as a roadblock in mast cells' route to allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The multiple roles of phosphoinositide 3-kinase in mast cell biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. rcsb.org [rcsb.org]

Application Notes and Protocols for Nvs-PI3-4 Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nvs-PI3-4 is a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform.[1] The PI3K family of lipid kinases, particularly the class I isoforms (α, β, γ, δ), are critical regulators of numerous cellular processes, including cell growth, proliferation, survival, and migration. The PI3Kγ isoform is predominantly expressed in hematopoietic cells and plays a crucial role in immune and inflammatory responses. Dysregulation of the PI3K/Akt signaling pathway is implicated in various diseases, including cancer, allergies, and inflammatory disorders.[1]

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on PI3Kγ signaling and associated cellular functions. The provided methodologies are designed to guide researchers in studying the efficacy and mechanism of action of this compound in relevant cell types.

Mechanism of Action

This compound exerts its inhibitory effect by specifically targeting the ATP-binding site of the p110γ catalytic subunit of PI3Kγ. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a critical second messenger, recruiting and activating downstream effector proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as protein kinase B). By blocking the production of PIP3, this compound effectively attenuates the activation of Akt and its downstream signaling cascade, which governs a wide range of cellular activities.

Data Presentation

The inhibitory activity of this compound against Class I PI3K isoforms has been determined in in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) demonstrate the high selectivity of this compound for the γ isoform.

| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |

| This compound | 1300 | 1600 | 380 | 27 |

| Data from Juss et al., 2012. These IC50 values were determined in in vitro kinase assays and may differ from potencies observed in cell-based assays. |

Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt signaling pathway and the point of inhibition by this compound.

References

Application Notes and Protocols for Nvs-PI3-4 Mast Cell Degranulation Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, mast cells release a host of pro-inflammatory mediators stored in their granules, a process known as degranulation. The Phosphoinositide 3-kinase (PI3K) signaling pathway is a key regulator of mast cell activation and degranulation. Nvs-PI3-4 is a potent and selective inhibitor of the PI3Kγ isoform, which is predominantly expressed in hematopoietic cells. This makes this compound a valuable tool for dissecting the specific role of PI3Kγ in mast cell function and for the development of novel anti-inflammatory and anti-allergic therapeutics.

These application notes provide a detailed protocol for utilizing this compound in a mast cell degranulation assay, along with data on its inhibitory activity and a visualization of the relevant signaling pathway.

Data Presentation

Table 1: In Vitro IC50 Values of this compound against Class I PI3K Isoforms

| PI3K Isoform | This compound IC50 (µM) |

| p110α (alpha) | >100 |

| p110β (beta) | 15.7 |

| p110δ (delta) | >100 |

| p110γ (gamma) | 0.27 |

Table 2: Example Data from a Mast Cell Degranulation Assay with this compound

| Treatment Group | This compound Conc. (µM) | Antigen Stimulation | % Degranulation (β-Hexosaminidase Release) |

| Negative Control | 0 | No | 5.2 ± 1.1 |

| Positive Control | 0 | Yes | 85.7 ± 5.3 |

| This compound | 0.1 | Yes | 62.3 ± 4.8 |

| This compound | 1 | Yes | 25.1 ± 3.2 |

| This compound | 10 | Yes | 8.9 ± 1.5 |

Experimental Protocols

This compound Mast Cell Degranulation Assay using β-Hexosaminidase Release

This protocol describes the in vitro assessment of the inhibitory effect of this compound on IgE-mediated degranulation of mast cells by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

-

Bone Marrow-Derived Mast Cells (BMMCs) or a suitable mast cell line (e.g., RBL-2H3)

-

This compound (stock solution in DMSO)

-

Anti-DNP IgE

-

DNP-HSA (antigen)

-

Tyrode's Buffer (or other suitable physiological buffer)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase

-

Stop solution (e.g., 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)

-

Triton X-100 (for cell lysis)

-

96-well microplate

-

Microplate reader (405 nm)

Procedure:

-

Cell Culture and Sensitization:

-

Culture mast cells under appropriate conditions.

-

Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) overnight at 37°C in a CO2 incubator.

-

-

Cell Preparation:

-

Wash the sensitized cells twice with warm Tyrode's buffer to remove unbound IgE.

-

Resuspend the cells in Tyrode's buffer at a concentration of 5 x 10^5 cells/mL.

-

-

Inhibitor Treatment:

-

Aliquot 90 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of this compound in Tyrode's buffer. Add 10 µL of the this compound dilutions or vehicle (DMSO) to the respective wells.

-

Incubate for 30 minutes at 37°C.

-

-

Antigen Stimulation:

-

Prepare a solution of DNP-HSA in Tyrode's buffer.

-

Add 10 µL of DNP-HSA (e.g., final concentration of 100 ng/mL) to the appropriate wells to induce degranulation.

-

For negative control wells, add 10 µL of Tyrode's buffer instead of the antigen.

-

For total release control wells, add 10 µL of 1% Triton X-100 to lyse the cells.

-

Incubate the plate for 30-60 minutes at 37°C.

-

-

β-Hexosaminidase Assay:

-

Centrifuge the plate at 300 x g for 5 minutes at 4°C to pellet the cells.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5) to each well containing the supernatant.

-

Incubate the plate at 37°C for 60-90 minutes.

-

Stop the reaction by adding 150 µL of the stop solution to each well.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of degranulation for each sample using the following formula: % Degranulation = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of total release - Absorbance of negative control)] x 100

-

Mandatory Visualization

Caption: Experimental workflow for the this compound mast cell degranulation assay.

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.

Application Notes and Protocols for Neutrophil Chemotaxis Assay Using Nvs-PI3-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemoattractant, is a fundamental process in the innate immune response and a critical event in the pathogenesis of various inflammatory diseases. The Phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the gamma isoform (PI3Kγ), plays a crucial role in regulating this process.[1][2][3] Nvs-PI3-4 is a potent and selective inhibitor of the PI3Kγ isoform, making it a valuable tool for studying the role of this specific kinase in neutrophil migration and for the development of novel anti-inflammatory therapeutics.[4] These application notes provide a detailed protocol for utilizing this compound in a neutrophil chemotaxis assay, along with representative data and a description of the underlying signaling pathways.

Core Principles

The neutrophil chemotaxis assay described here is based on the Boyden chamber or Transwell® system.[5] This method measures the in vitro migration of neutrophils from an upper chamber through a microporous membrane into a lower chamber containing a chemoattractant.[5] The inhibitory effect of this compound on this migration is quantified by comparing the number of migrated cells in the presence and absence of the compound.

Signaling Pathway of Neutrophil Chemotaxis and PI3Kγ Inhibition

Chemoattractants, such as interleukin-8 (IL-8) or N-formylmethionyl-leucyl-phenylalanine (fMLP), bind to G-protein coupled receptors (GPCRs) on the neutrophil surface. This binding activates PI3Kγ, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the leading edge of the cell.[1][2] PIP3 acts as a second messenger, recruiting downstream effectors like Akt and Rac/Cdc42, which are essential for actin polymerization, cell polarization, and ultimately, directed cell movement.[3][6][7] this compound, by selectively inhibiting PI3Kγ, is expected to block the production of PIP3 and subsequently inhibit the downstream signaling cascade required for chemotaxis.

References

- 1. The Role of Phosphoinositide 3-Kinases in Neutrophil Migration in 3D Collagen Gels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of endothelial PI3Kγ activity in neutrophil trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A PLCβ/PI3Kγ-GSK3 signaling pathway regulates cofilin phosphatase slingshot2 and neutrophil polarization and chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. criver.com [criver.com]

- 6. PI3K signaling in neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rac and Cdc42 play distinct roles in regulating PI(3,4,5)P3 and polarity during neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NVS-PI3-4 Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments with NVS-PI3-4, a potent and selective inhibitor of the phosphoinositide 3-kinase gamma (PI3Kγ) isoform. The following sections detail the inhibitor's activity, key signaling pathways, and detailed protocols for in vitro and in vivo studies.

Introduction to this compound

This compound is a crucial tool for investigating the role of PI3Kγ in various physiological and pathological processes, including inflammation, allergic responses, and cancer.[1] Its high selectivity allows for the specific interrogation of PI3Kγ-mediated signaling pathways.

Data Presentation

The inhibitory activity of this compound against Class I PI3K isoforms is summarized in the table below. This data is essential for designing experiments with appropriate inhibitor concentrations to ensure target specificity.

| PI3K Isoform | IC50 (µM) |

| p110α | >10 |

| p110β | >10 |

| p110γ | 0.26 |

| p110δ | 2.5 |

| Table 1: In vitro IC50 values of this compound against Class I PI3K isoforms. Data sourced from publicly available information.[2] |

Signaling Pathway

This compound primarily targets the PI3K/AKT/mTOR signaling pathway. By inhibiting PI3Kγ, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, inhibits the downstream activation of AKT and mTOR, key regulators of cell proliferation, survival, and metabolism.

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Kinase Assay

This protocol is adapted from a method for a similar selective PI3Kγ inhibitor, AS-252424, and can be used to determine the in vitro potency of this compound.[3][4]

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against PI3Kγ.

Materials:

-

Recombinant human PI3Kγ enzyme

-

This compound

-

Kinase Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Phosphatidylinositol (PtdIns) or PIP2 substrate

-

[γ-33P]ATP

-

Neomycin-coated Scintillation Proximity Assay (SPA) beads

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 10 µL of diluted this compound or DMSO (vehicle control).

-

Add 20 µL of PI3Kγ enzyme solution (e.g., 5 ng/µL in kinase buffer).

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 20 µL of a substrate mix containing PtdIns/PIP2 and [γ-33P]ATP in kinase buffer.

-

Incubate for 60 minutes at room temperature.

-

Terminate the reaction by adding 50 µL of 150 mM EDTA.

-

Add 50 µL of the neomycin-coated SPA bead suspension.

-

Seal the plate and incubate for at least 60 minutes at room temperature to allow the beads to settle.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software.

Western Blot Analysis

This protocol allows for the assessment of PI3K pathway inhibition in cells treated with this compound by measuring the phosphorylation status of AKT, a key downstream effector.[5][6][7]

Objective: To determine the effect of this compound on AKT phosphorylation at Ser473.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #9271, 1:1000 dilution)[8]

-

Rabbit anti-total Akt (e.g., Cell Signaling Technology #9272, 1:1000 dilution)

-

Rabbit anti-PI3Kγ (e.g., Cell Signaling Technology #4252, 1:1000 dilution)[6]

-

Mouse anti-β-actin (loading control, 1:5000 dilution)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 1-24 hours). Include a vehicle-treated control.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C with gentle agitation.[5][9]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe for total Akt and β-actin as controls.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.[6][7]

Objective: To determine the effect of this compound on the viability of a cell line.

Materials:

-

Cell line of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a range of this compound concentrations. Include a vehicle control.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Studies

The following provides a general framework for designing in vivo experiments to evaluate the efficacy of this compound in models of allergy and inflammation.

Objective: To assess the anti-inflammatory or anti-allergic effects of this compound in a relevant mouse model.

Animal Model:

-

Ovalbumin (OVA)-induced allergic asthma model in BALB/c mice is a common model to study allergic airway inflammation.[10][11]

-

Thioglycollate-induced peritonitis model can be used to assess the effect on leukocyte recruitment.[11]

Experimental Design:

-

Acclimatization: Acclimatize animals to the facility for at least one week before the experiment.

-

Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like dexamethasone).

-

Sensitization and Challenge (for allergy models):

-

Sensitize mice with intraperitoneal injections of OVA emulsified in alum.

-

Challenge the sensitized mice with aerosolized OVA to induce an allergic response.[10]

-

-

Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules before or after the challenge.

-

Readouts: At the end of the study, collect samples for analysis:

-

Bronchoalveolar lavage fluid (BALF): Analyze for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).

-

Lung tissue: Process for histopathological analysis (e.g., H&E staining for inflammation, PAS staining for mucus production) and for measuring cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA or qPCR.

-

Serum: Measure OVA-specific IgE levels.

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed effects.

Caption: General workflow for in vivo studies of this compound in an allergy model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. journals.plos.org [journals.plos.org]

- 3. AS-252424 | Casein Kinase | PI3K | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. ccrod.cancer.gov [ccrod.cancer.gov]

- 6. PI3 Kinase p110γ Antibody | Cell Signaling Technology [cellsignal.com]

- 7. PI 3-Kinase p110 gamma Antibody - BSA Free (NBP2-15071): Novus Biologicals [novusbio.com]

- 8. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. dbbiotech.com [dbbiotech.com]

- 11. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Nvs-PI3-4 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Nvs-PI3-4, a specific PI3Kγ inhibitor.

Troubleshooting Guides & FAQs

This section addresses specific issues that users may encounter during their experiments with this compound, with a focus on potential off-target effects.

Q1: I am observing unexpected cellular phenotypes that do not align with PI3Kγ inhibition. What could be the cause?

A1: While this compound is a potent and selective inhibitor of PI3Kγ, off-target effects, particularly at higher concentrations, can lead to unexpected phenotypes. Based on its in vitro kinase assay profile, this compound can inhibit other Class I PI3K isoforms at higher concentrations.

Observed Phenotype and Potential Off-Target Cause:

-

Effects on cell proliferation and survival in non-hematopoietic cells: This could be due to the inhibition of PI3Kα, which is ubiquitously expressed and plays a key role in these processes.

-

Alterations in glucose metabolism: Inhibition of PI3Kα and PI3Kβ can impact insulin signaling and glucose uptake.

-

Unexpected effects on B-cell signaling: While PI3Kγ is involved, PI3Kδ is also a critical regulator of B-cell function.

Troubleshooting Steps:

-

Confirm On-Target PI3Kγ Inhibition: Use a downstream PI3Kγ signaling marker, such as phosphorylation of Akt (at Ser473) in response to a GPCR agonist (e.g., fMLP in neutrophils), to confirm that you are using a concentration of this compound that effectively inhibits PI3Kγ.

-

Titrate this compound Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect. This will help to minimize off-target effects.

-

Use a More Selective Inhibitor (if available): If your experimental system is sensitive to off-target effects on other PI3K isoforms, consider using a more highly selective PI3Kγ inhibitor if one is available.

-

Employ Genetic Controls: If possible, use cells with genetic knockdown or knockout of PI3Kγ (p110γ) to confirm that the observed phenotype is indeed mediated by the inhibition of this specific isoform.

-

Assess Off-Target Pathway Activity: If you suspect inhibition of other PI3K isoforms, analyze the phosphorylation status of downstream effectors upon stimulation relevant to those isoforms (e.g., growth factor stimulation for PI3Kα).

Q2: My Western blot results for p-Akt (Ser473) are inconsistent after this compound treatment. What could be wrong?

A2: Inconsistent p-Akt results can arise from several factors related to both the experimental protocol and the specific biology of your system.

Troubleshooting Steps:

-

Cell Lysis and Phosphatase Activity: Ensure that your lysis buffer contains fresh phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to prevent dephosphorylation of Akt after cell lysis.

-

Stimulation Conditions: The timing and concentration of your stimulus are critical. Ensure consistent stimulation to activate the PI3K pathway reproducibly.

-

Antibody Quality: Use a well-validated antibody for p-Akt (Ser473). Run positive and negative controls to ensure antibody specificity.

-

Loading Controls: Use a reliable loading control (e.g., total Akt, GAPDH, β-actin) to ensure equal protein loading across your gel.

-

PI3K Isoform Redundancy: In some cell types, other PI3K isoforms may compensate for the inhibition of PI3Kγ, leading to a less pronounced decrease in p-Akt levels. Consider the expression and role of other PI3K isoforms in your specific cell type.[1]

Q3: I am not observing the expected inhibition of mast cell degranulation with this compound. Why might this be?

A3: While PI3Kγ is involved in mast cell function, the signaling pathways governing degranulation are complex and can involve other PI3K isoforms.

Troubleshooting Steps:

-

Stimulation Method: The specific stimulus used to induce degranulation can influence the dependence on different PI3K isoforms. For example, IgE/antigen-mediated degranulation has been shown to be sensitive to PI3Kγ inhibition.[2]

-

Inhibitor Concentration and Pre-incubation Time: Ensure you are using an adequate concentration of this compound and a sufficient pre-incubation time for the inhibitor to engage its target before stimulation. A 30-minute pre-incubation is often used.[2]

-

Redundancy with PI3Kδ: PI3Kδ also plays a significant role in mast cell signaling. In some contexts, inhibition of both PI3Kγ and PI3Kδ may be necessary to see a strong effect on degranulation.

-